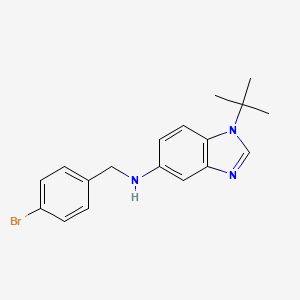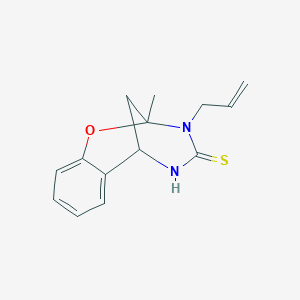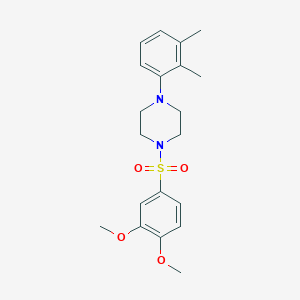
N-(4-bromobenzyl)-1-tert-butyl-1H-benzimidazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(4-BROMOPHENYL)METHYL]-1-TERT-BUTYL-1H-1,3-BENZODIAZOL-5-AMINE is a complex organic compound that belongs to the class of benzodiazoles This compound is characterized by the presence of a bromophenyl group, a tert-butyl group, and a benzodiazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-BROMOPHENYL)METHYL]-1-TERT-BUTYL-1H-1,3-BENZODIAZOL-5-AMINE typically involves multiple steps, starting from readily available starting materials. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(4-BROMOPHENYL)METHYL]-1-TERT-BUTYL-1H-1,3-BENZODIAZOL-5-AMINE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
N-[(4-BROMOPHENYL)METHYL]-1-TERT-BUTYL-1H-1,3-BENZODIAZOL-5-AMINE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(4-BROMOPHENYL)METHYL]-1-TERT-BUTYL-1H-1,3-BENZODIAZOL-5-AMINE involves its interaction with specific molecular targets and pathways. The bromophenyl group and benzodiazole core play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
N-(4-Bromophenyl)maleimide: Another bromophenyl-containing compound with different structural features.
4-Bromo-1,1′4′,1″-terphenyl: A structurally related compound with a terphenyl core.
Uniqueness
N-[(4-BROMOPHENYL)METHYL]-1-TERT-BUTYL-1H-1,3-BENZODIAZOL-5-AMINE is unique due to its specific combination of functional groups and the benzodiazole core, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C18H20BrN3 |
|---|---|
Molecular Weight |
358.3 g/mol |
IUPAC Name |
N-[(4-bromophenyl)methyl]-1-tert-butylbenzimidazol-5-amine |
InChI |
InChI=1S/C18H20BrN3/c1-18(2,3)22-12-21-16-10-15(8-9-17(16)22)20-11-13-4-6-14(19)7-5-13/h4-10,12,20H,11H2,1-3H3 |
InChI Key |
ZNJWXOKYFZOEFW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N1C=NC2=C1C=CC(=C2)NCC3=CC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[4-(3-Fluoro-4-methoxybenzyl)piperazin-1-yl]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11449732.png)
![N-(2,3-dimethylphenyl)-2-{2-[3-(4-methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide](/img/structure/B11449738.png)
![Methyl 3-(4-bromophenyl)-2-[(4-ethylphenyl)amino]-4-oxo-3,4-dihydroquinazoline-7-carboxylate](/img/structure/B11449740.png)
![Ethyl 7-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B11449745.png)


![Ethyl 2-(butylsulfanyl)-7-methyl-4-oxo-5-phenyl-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B11449764.png)
![3-[(4-Ethylphenyl)amino]-6-methyl-1,2,4-triazin-5-ol](/img/structure/B11449779.png)
![(2Z)-2-[(butanoyloxy)imino]-N-(2-chlorophenyl)-2H-chromene-3-carboxamide](/img/structure/B11449786.png)
![9-(3-Methoxyphenyl)-6-(4-methoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8-ol](/img/structure/B11449787.png)
![N~2~-(cyclohexylcarbonyl)-N-[3-(trifluoromethyl)phenyl]leucinamide](/img/structure/B11449789.png)

![2-Benzyl-3-methyl-1-[(pyridin-3-ylmethyl)amino]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11449804.png)
